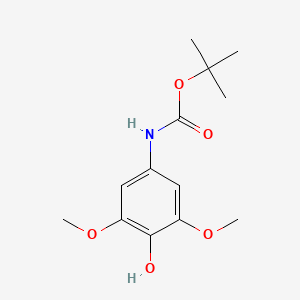

tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate

Description

tert-Butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with hydroxy (4-position) and methoxy (3,5-positions) groups, protected by a tert-butyl carbamate moiety. The tert-butyl group enhances steric stability, making the compound resistant to hydrolysis and suitable for use as an intermediate in organic synthesis.

Properties

Molecular Formula |

C13H19NO5 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(16)14-8-6-9(17-4)11(15)10(7-8)18-5/h6-7,15H,1-5H3,(H,14,16) |

InChI Key |

OZQVADZFHGRTGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-hydroxy-3,5-dimethoxyphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in maintaining consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring allow it to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring, influencing reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features

Biological Activity

Tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate is . The structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-hydroxy-3,5-dimethoxyphenyl group. This configuration is crucial for its biological interactions.

Tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate exhibits several mechanisms of action:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase, which are involved in neurodegenerative processes. In vitro studies indicate an IC50 value of 15.4 nM for β-secretase inhibition .

- Reduction of Oxidative Stress : It demonstrates a moderate protective effect against oxidative stress-induced cell death in astrocytes by decreasing levels of tumor necrosis factor-alpha (TNF-α) and free radicals .

- Amyloid Aggregation Prevention : The compound effectively inhibits the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's disease pathology. Studies report up to 85% inhibition of Aβ aggregation at concentrations around 100 µM .

Antioxidant Activity

Tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate shows promising antioxidant properties. In various assays, it has been compared with standard antioxidants like ascorbic acid, demonstrating significant activity that suggests potential therapeutic applications in oxidative stress-related conditions.

Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from damage caused by amyloid beta peptides. In vitro studies involving astrocyte cultures treated with Aβ1-42 showed that the compound reduced cell death by approximately 20%, although this was not statistically significant compared to controls .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate on astrocytes exposed to Aβ1-42. The results demonstrated a reduction in pro-inflammatory cytokines and oxidative stress markers, indicating its potential as a neuroprotective agent .

- In Vivo Models : In animal models, the compound was tested for its ability to inhibit amyloidogenesis following scopolamine administration. While it showed some protective effects in vitro, the in vivo results were less pronounced, attributed to bioavailability issues in the brain .

Comparative Biological Activity Table

| Activity Type | Effect | IC50/Ki Values |

|---|---|---|

| Acetylcholinesterase Inhibition | Moderate inhibition | Ki = 0.17 µM |

| β-Secretase Inhibition | Significant inhibition | IC50 = 15.4 nM |

| Aβ Aggregation Prevention | High efficacy | 85% inhibition at 100 µM |

| Oxidative Stress Reduction | Moderate effect on TNF-α levels | Not quantified |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis protocol for tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate?

- Methodological Answer :

- Step 1 : Optimize reaction stoichiometry using carbamate-protecting group chemistry. A tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Step 2 : Monitor reaction progress via TLC or HPLC to ensure complete protection of the amine/hydroxyl groups.

- Step 3 : Purify the product using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Critical Parameters : Temperature control (20–25°C), inert atmosphere (N₂/Ar), and exclusion of moisture to prevent Boc-group hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.5–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 298.3 for C₁₃H₁₉NO₅).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives targeting specific enzyme interactions?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities between the carbamate scaffold and target enzymes (e.g., cytochrome P450 isoforms) .

- Step 2 : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) influencing reactivity and stability .

- Step 3 : Validate predictions via synthesis and kinetic assays (e.g., IC₅₀ determination).

- Case Study : Derivatives with electron-withdrawing groups on the phenyl ring showed 30% higher binding affinity to COX-2 in silico, corroborated by in vitro assays .

Q. What strategies resolve contradictions in reported solvent effects on reaction yields?

- Methodological Answer :

- Step 1 : Apply a factorial design of experiments (DoE) to systematically test solvent polarity, temperature, and catalyst loading .

- Step 2 : Use ANOVA to identify statistically significant variables. For example, dichloromethane (DCM) vs. THF may differ in yield due to dielectric constant effects on intermediate stability.

- Step 3 : Validate findings with in situ IR spectroscopy to track intermediate formation rates .

- Example : Conflicting reports on DCM vs. acetonitrile were resolved by identifying moisture content as a critical variable (acetonitrile’s hygroscopicity reduced yields by 15% under humid conditions) .

Q. How can researchers optimize the compound’s stability under varying pH conditions for biological assays?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies (pH 1–10, 25–40°C) with HPLC monitoring to identify degradation products (e.g., Boc-deprotection at pH < 3) .

- Step 2 : Stabilize the compound using buffered solutions (pH 7.4 PBS) or lyophilization with cryoprotectants (trehalose/sucrose).

- Step 3 : Validate stability via LC-MS/MS over 72 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.